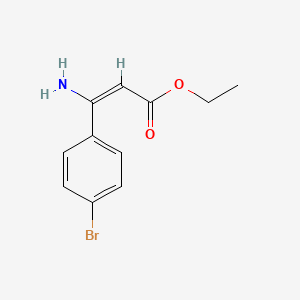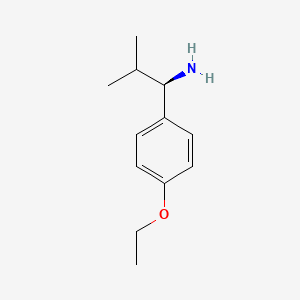
2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, as well as a benzene ring substituted with fluorine and sulfonyl chloride groups. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-5-methylpyrimidine with suitable reagents under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzene ring through electrophilic aromatic substitution reactions using fluorinating agents.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the compound susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitrating agents, halogenating agents, and sulfonating agents are used under controlled temperature and solvent conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed under specific reaction conditions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions with amines.
Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions with halogenating agents.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the development of bioactive compounds and as a tool for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide derivatives. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound’s reactivity and stability, making it suitable for various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylpyrimidine: Shares the pyrimidine ring structure but lacks the sulfonyl chloride and fluorine groups.
5-Fluorobenzenesulfonyl Chloride: Contains the sulfonyl chloride and fluorine groups but lacks the pyrimidine ring.
2-Chloro-4-fluorobenzenesulfonyl Chloride: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H7Cl2FN2O2S |
|---|---|
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
2-(2-chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C11H7Cl2FN2O2S/c1-6-5-15-11(12)16-10(6)8-3-2-7(14)4-9(8)19(13,17)18/h2-5H,1H3 |
InChI-Schlüssel |
VZSWNGDYBAVLTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1C2=C(C=C(C=C2)F)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


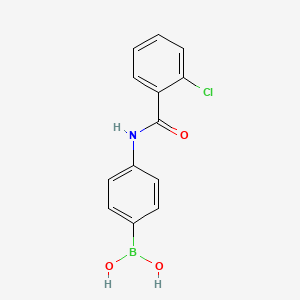
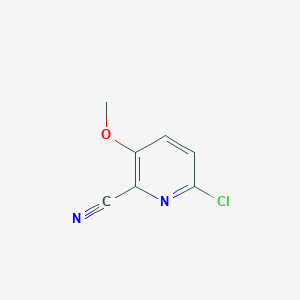
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
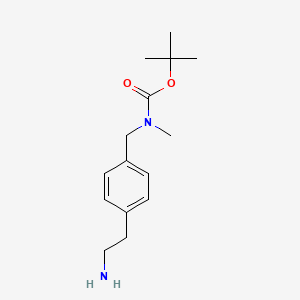
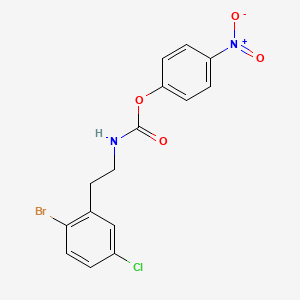

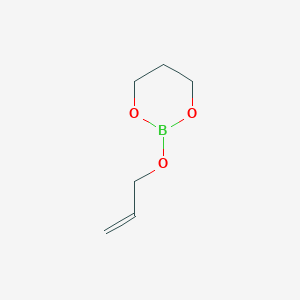
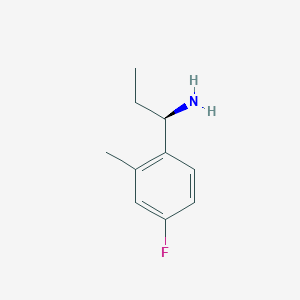
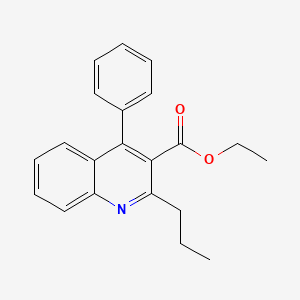

![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)
![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
